molecular formula C22H28N2O3 B3757000 4-(4-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide

4-(4-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide

Cat. No.: B3757000
M. Wt: 368.5 g/mol
InChI Key: PKJKKVQQZYRSCW-UHFFFAOYSA-N
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Description

4-(4-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a piperidinylphenyl group connected through a butanamide linkage. Its molecular formula is C22H28N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Formation of the Piperidinylphenyl Intermediate: In parallel, 4-bromophenylpiperidine is synthesized through the reaction of 4-bromobenzyl chloride with piperidine.

    Coupling Reaction: The methoxyphenoxy intermediate is then coupled with the piperidinylphenyl intermediate using a suitable coupling agent, such as a palladium catalyst, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the amide group results in an amine derivative.

Scientific Research Applications

4-(4-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-(4-piperidin-1-yl-phenyl)-propenone
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

Compared to similar compounds, 4-(4-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenoxy group and a piperidinylphenyl group through a butanamide linkage allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-11-13-21(14-12-20)27-17-5-6-22(25)23-18-7-9-19(10-8-18)24-15-3-2-4-16-24/h7-14H,2-6,15-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJKKVQQZYRSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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